molecular formula C5H11CaNO4S B195499 Acamprosate calcium CAS No. 77337-73-6

Acamprosate calcium

Cat. No.: B195499
CAS No.: 77337-73-6
M. Wt: 221.29 g/mol
InChI Key: FQYZCUOYXXIDPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acamprosate calcium, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABA-ergic system and the glutamate system within the central nervous system (CNS) .

Mode of Action

This compound appears to increase the activity of the GABA-ergic system and decrease the activity of glutamate within the CNS . It is thought to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .

Biochemical Pathways

This compound is thought to stabilize chemical signaling in the brain that would otherwise be disrupted by alcohol withdrawal . It likely affects the NMDA receptors and calcium channels , which are involved in the glutaminergic neuron activity . This restoration of normal glutaminergic neuron activity is believed to be one of the key biochemical pathways affected by this compound .

Pharmacokinetics

This compound has a bioavailability of 11% . The elimination half-life of this compound ranges from 20 to 33 hours . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

Pharmacodynamic studies have shown that this compound reduces alcohol intake in alcohol-dependent individuals . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the robustness of treatment services . For instance, acamprosate tends to work more poorly outside of Europe where treatment services are less robust . Additionally, the drug is primarily removed by the kidneys, so a dose reduction is suggested in those with moderately impaired kidneys .

Properties

CAS No.

77337-73-6

Molecular Formula

C5H11CaNO4S

Molecular Weight

221.29 g/mol

IUPAC Name

calcium;3-acetamidopropane-1-sulfonate

InChI

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);

InChI Key

FQYZCUOYXXIDPF-UHFFFAOYSA-N

SMILES

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O.[Ca]

Appearance

White to Off-White Solid

melting_point

>297 ºC

77337-73-6

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

77337-76-9 (Parent)

Synonyms

acamprosate
acamprosate calcium
acamprostate
Acetyl Homotaurinate, Calcium
Acetylhomotaurinate, Calcium
Acetylhomotaurine, Calcium
Acetylhomotaurine, Sodium
Aotal
calcium acetyl homotaurinate
calcium acetylhomotaurinate
calcium acetylhomotaurine
Campral
Campral EC
N Acetylhomotaurine
N Acetylhomotaurine, Monolithium Salt
N Acetylhomotaurine, Monopotassium Salt
N Acetylhomotaurine, Monosodium Salt
N-acetylhomotaurine
N-acetylhomotaurine, calcium (2:1) salt
N-acetylhomotaurine, magnesium (2:1) salt
N-acetylhomotaurine, monolithium salt
N-acetylhomotaurine, monopotassium salt
N-acetylhomotaurine, monosodium salt
N-acetylhomotaurine, zinc (2:1) salt
Regtect
sodium acetylhomotaurine
Zulex

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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